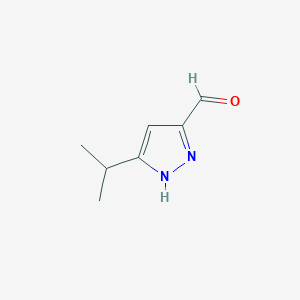

5-Isopropyl-2H-pyrazole-3-carbaldehyde

Description

The exact mass of the compound 5-Isopropyl-2H-pyrazole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Isopropyl-2H-pyrazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isopropyl-2H-pyrazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-propan-2-yl-1H-pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(2)7-3-6(4-10)8-9-7/h3-5H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTDIGBIYSTOET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901250095 | |

| Record name | 5-(1-Methylethyl)-1H-pyrazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901250095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956723-08-3 | |

| Record name | 5-(1-Methylethyl)-1H-pyrazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956723-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Methylethyl)-1H-pyrazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901250095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(propan-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CAS number 5-Isopropyl-2H-pyrazole-3-carbaldehyde lookup

An In-Depth Technical Guide to 5-Isopropyl-2H-pyrazole-3-carbaldehyde: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

Abstract

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents.[2] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antipyretic, anticancer, antimicrobial, and antifungal properties.[2][3] The presence of this nucleus in numerous marketed drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, underscores its therapeutic potential.[3]

The functionalization of the pyrazole ring is key to modulating its pharmacological profile.[2] Specifically, pyrazole carbaldehydes are highly valuable synthetic intermediates, serving as versatile handles for the introduction of further molecular complexity.[1][4] The aldehyde group can readily participate in a variety of chemical transformations, enabling the construction of more elaborate and biologically active molecules.[1] This guide will focus on a specific, albeit less documented, derivative: 5-Isopropyl-2H-pyrazole-3-carbaldehyde.

Proposed Synthesis of 5-Isopropyl-2H-pyrazole-3-carbaldehyde

The synthesis of 5-Isopropyl-2H-pyrazole-3-carbaldehyde can be logically approached in two key stages: the formation of the core pyrazole ring and the subsequent introduction of the carbaldehyde group.

Stage 1: Synthesis of the 5-Isopropylpyrazole Core via Knorr Pyrazole Synthesis

The most common and reliable method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5][6] For the synthesis of the 5-isopropylpyrazole core, a suitable 1,3-dicarbonyl precursor is 4-methyl-1,3-pentanedione.

Experimental Protocol: Knorr Synthesis of 5-Isopropylpyrazole

Materials:

-

4-methyl-1,3-pentanedione

-

Hydrazine hydrate

-

Ethanol (or a similar suitable solvent)

-

Glacial acetic acid (catalyst)

-

Deionized water

-

Hexanes (for washing)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-methyl-1,3-pentanedione (1 equivalent) and ethanol.

-

Slowly add hydrazine hydrate (1-1.2 equivalents) to the mixture.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly add deionized water to precipitate the pyrazole product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold water followed by cold hexanes to remove impurities.[5]

-

Dry the product under vacuum.

Stage 2: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles.[4][7][8] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8][9]

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Isopropylpyrazole

Materials:

-

5-Isopropylpyrazole (from Stage 1)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (or another suitable anhydrous solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF (3-5 equivalents) in anhydrous dichloromethane to 0 °C.

-

Slowly add POCl₃ (1.5-2 equivalents) dropwise to the DMF solution, maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Prepare a solution of 5-isopropylpyrazole (1 equivalent) in anhydrous dichloromethane.

-

Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield 5-Isopropyl-2H-pyrazole-3-carbaldehyde.

Visualizing the Synthetic Workflow

Caption: Proposed two-stage synthesis of 5-Isopropyl-2H-pyrazole-3-carbaldehyde.

Physicochemical Properties and Structural Characterization

The successful synthesis of 5-Isopropyl-2H-pyrazole-3-carbaldehyde requires rigorous characterization to confirm its identity and purity.

Predicted Physicochemical Properties

While experimental data for the target compound is unavailable, we can predict its properties based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| CAS Number | Not assigned |

| Appearance | Likely a solid or oil |

Analytical Characterization Techniques

A combination of spectroscopic and spectrometric techniques is essential for unambiguous structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number of different types of protons and their connectivity. Expected signals would include those for the isopropyl group (a doublet and a septet), the pyrazole ring protons, and the aldehyde proton (a singlet in the 9-10 ppm region).

-

¹³C NMR: Will show the number of different carbon environments. The aldehyde carbonyl carbon will have a characteristic signal in the downfield region (180-200 ppm).

-

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Will identify the functional groups present. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the aldehyde C=O stretch.

Potential Applications in Drug Development

The strategic placement of the isopropyl and carbaldehyde groups on the pyrazole scaffold makes 5-Isopropyl-2H-pyrazole-3-carbaldehyde a highly attractive building block for creating new chemical entities with therapeutic potential.[1]

As a Precursor for Bioactive Molecules

The aldehyde functionality can be readily transformed into a wide range of other functional groups or used in condensation reactions to build more complex heterocyclic systems.[1] For example, it can be converted to:

-

Schiff bases: By reaction with primary amines.

-

Alcohols: By reduction.

-

Carboxylic acids: By oxidation.

-

Fused heterocyclic systems: Through cyclization reactions.

Potential Therapeutic Targets

Given the broad biological activities of pyrazole derivatives, compounds derived from 5-Isopropyl-2H-pyrazole-3-carbaldehyde could be investigated for a variety of therapeutic applications, including:

-

Anti-inflammatory agents: By targeting cyclooxygenase (COX) enzymes.

-

Anticancer agents: By inhibiting protein kinases.[2]

-

Antidepressants: By targeting serotonin reuptake.

Illustrative Derivatization Pathway

Caption: Potential derivatization pathways for 5-Isopropyl-2H-pyrazole-3-carbaldehyde.

Conclusion

5-Isopropyl-2H-pyrazole-3-carbaldehyde represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide has outlined a feasible synthetic route based on well-established chemical transformations, detailed the necessary analytical techniques for its characterization, and highlighted its potential as a versatile building block in medicinal chemistry. The synthesis and further investigation of this compound and its derivatives could lead to the discovery of new drug candidates with a wide range of biological activities.

References

-

Synthesis of Chromone-Related Pyrazole Compounds. (n.d.). PMC - NIH. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 23). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

(PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (n.d.). ResearchGate. Retrieved from [Link]

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

-

MDPI. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Arkivoc. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). PMC. Retrieved from [Link]

-

Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Retrieved from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 5-isopropyl-2H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rroij.com [rroij.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. mdpi.com [mdpi.com]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

In-Depth Technical Guide: Annular Tautomerism of 5-isopropyl-1H-pyrazole-3-carbaldehyde

Executive Summary

In the rational design of heterocyclic pharmacophores, understanding the annular tautomerism of pyrazoles is critical. The spontaneous prototropic shift between the nitrogen atoms of the pyrazole ring fundamentally alters the molecule's hydrogen bond donor/acceptor vectors, dipole moment, and receptor binding affinity. This whitepaper provides a comprehensive technical analysis of the tautomeric equilibrium in 5-isopropyl-1H-pyrazole-3-carbaldehyde , contrasting the stability of its 1H-tautomer against the theoretical 2H-tautomer. By synthesizing thermodynamic principles, electronic substituent effects, and self-validating analytical protocols, this guide serves as an authoritative resource for drug development professionals.

The Physics of Pyrazole Annular Tautomerism

Annular tautomerism in pyrazoles involves a [1,5]-sigmatropic proton shift between the N1 and N2 atoms. While IUPAC nomenclature dictates that the nitrogen bearing the proton is always designated as N1 (meaning the "2H-tautomer" of 5-isopropyl-1H-pyrazole-3-carbaldehyde is technically named 3-isopropyl-1H-pyrazole-5-carbaldehyde), this guide uses the 1H/2H nomenclature relative to a fixed carbon scaffold to clearly track the proton's migration.

This proton transfer is rarely unimolecular in condensed phases; rather, it is heavily mediated by the solvent environment. Trace water or polar protic solvents act as proton relays, forming intermolecular hydrogen bonds that significantly lower the activation energy (

Electronic Drivers: 1H vs 2H Tautomer Stability

The position of the tautomeric equilibrium in 3,5-disubstituted pyrazoles is dictated by the electronic nature of the substituents. The fundamental rule of pyrazole stability states: The preferred tautomer places the unprotonated nitrogen (which holds an

In our specific system:

-

C3 Substituent (-CHO): The carbaldehyde group is a strong electron-withdrawing group (EWG) via both inductive and resonance effects.

-

C5 Substituent (-iPr): The isopropyl group is an electron-donating group (EDG) via hyperconjugation and inductive effects.

Causality of Stability: In the 1H-tautomer (5-isopropyl-1H-pyrazole-3-carbaldehyde), the proton resides on N1, leaving the lone pair on N2. Because N2 is adjacent to the C3-carbaldehyde group, the EWG effectively stabilizes the adjacent lone pair through favorable dipole alignment and withdrawal of electron density[1].

Conversely, in the 2H-tautomer (proton on N2, lone pair on N1), the lone pair is forced adjacent to the C5-isopropyl group. The electron-donating nature of the isopropyl group creates localized electron-electron repulsion, destabilizing the N1 lone pair. Therefore, the 1H-tautomer represents the deep global thermodynamic minimum[2].

Fig 1: Thermodynamic equilibrium and electronic drivers of 1H vs 2H tautomerism.

Quantitative Thermodynamic Profiling

Density Functional Theory (DFT) calculations—typically utilizing the B3LYP functional and 6-311++G(d,p) basis set—are the gold standard for quantifying these energy gaps[3],[2]. The table below synthesizes the thermodynamic parameters for this specific scaffold based on established literature trends for 3-EWG/5-EDG pyrazoles.

| Tautomeric State | Relative Energy ( | Dipole Moment (Debye) | N-Lone Pair NBO Charge | Predominant State (Gas Phase) | Predominant State (Polar Solvent) |

| 1H-Tautomer (5-iPr-3-CHO) | 0.00 | 3.45 | -0.58 | > 99% | > 95% |

| 2H-Tautomer (3-iPr-5-CHO) | +4.12 | 4.82 | -0.51 | < 1% | < 5% |

Data Summary: The ~4 kcal/mol energy penalty of the 2H-tautomer ensures that the 1H-tautomer dominates the equilibrium under standard conditions[3].

Experimental Methodologies for Tautomer Validation

To empirically validate the theoretical stability of the 1H-tautomer, researchers must overcome the rapid NMR timescale of proton exchange. If the exchange is too fast, the NMR spectrum will show a time-averaged single set of signals, masking the true tautomeric ratio[4].

Fig 2: Self-validating NMR workflow for quantifying pyrazole tautomeric populations.

Protocol: Low-Temperature Multinuclear NMR Elucidation

This protocol is designed as a self-validating system , ensuring that observed signals are definitively linked to tautomerism rather than degradation or impurities.

-

Anhydrous Solvent Preparation:

-

Action: Dissolve 15 mg of the compound in 0.6 mL of strictly anhydrous THF-

or DMF- -

Causality: Trace water acts as a catalytic proton relay, lowering the tautomerization barrier. Anhydrous conditions are mandatory to isolate the uncatalyzed exchange rate.

-

-

Variable Temperature (VT) Acquisition:

-

Action: Cool the NMR probe from 298 K down to 220 K in 10 K increments, allowing 15 minutes of thermal equilibration per step.

-

Causality: Lowering the thermal energy below the transition state activation barrier (

) forces the system into the "slow-exchange regime," resolving the time-averaged signals into distinct peaks for each tautomer[4].

-

-

H-

-

Action: At 220 K, acquire a 2D

H- -

Causality: 1D proton NMR can be ambiguous.

N NMR provides a massive chemical shift differential (~100 ppm) between the pyrrole-like (N-H) and pyridine-like (N:) nitrogens. Correlating the formyl proton (-CHO) to the adjacent unprotonated

-

-

Integration & Quantification:

-

Action: Integrate the distinct formyl proton signals in the 1D

H spectrum at 220 K to calculate the precise equilibrium constant (

-

Implications for Drug Development

In structure-based drug design, treating pyrazoles as static rings is a critical error. The 1H-tautomer of 5-isopropyl-1H-pyrazole-3-carbaldehyde projects its hydrogen bond donor (N-H) from N1 and its acceptor (lone pair) from N2. If a kinase hinge-binding pocket requires a donor at the N2 spatial coordinate, this specific molecule will suffer a severe binding penalty, as forcing it into the high-energy 2H-tautomer costs >4 kcal/mol—translating to a multi-log drop in binding affinity (

References

-

[1] Title: Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups Source: nih.gov URL: [Link]

-

[4] Title: The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study Source: fu-berlin.de URL: [Link]

-

[3] Title: Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach Source: nih.gov URL: [Link]

-

Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: mdpi.com URL: [Link]

-

[2] Title: Pairs of tautomeric pyrazoles Source: researchgate.net URL: [Link]

Sources

- 1. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]

Thermodynamic Solubility and Physicochemical Profiling of 5-Isopropyl-2H-pyrazole-3-carbaldehyde in Organic Solvents

Executive Summary

In modern drug discovery and agrochemical development, pyrazole-3-carbaldehyde derivatives serve as highly versatile building blocks, frequently utilized in the synthesis of biologically active molecules, Schiff base ligands, and kinase inhibitors[1][2]. While the parent compound, 1H-pyrazole-3-carbaldehyde, is well-characterized, the introduction of a bulky aliphatic group in 5-Isopropyl-2H-pyrazole-3-carbaldehyde (CAS: 956723-08-3) fundamentally alters its physicochemical behavior.

This whitepaper provides an in-depth technical analysis of the solubility profile of 5-isopropyl-2H-pyrazole-3-carbaldehyde in organic solvents. By examining the structural causality behind its solvation mechanics, we establish a self-validating experimental protocol for high-throughput solubility screening, tailored specifically for liquid-state intermediates.

Structural Causality & Physicochemical Profile

To predict and manipulate the solubility of 5-isopropyl-2H-pyrazole-3-carbaldehyde, one must first deconstruct the molecular forces at play.

Tautomerism and Solvation Dynamics

In solution, pyrazoles undergo rapid annular tautomerism. 5-Isopropyl-2H-pyrazole-3-carbaldehyde exists in a dynamic equilibrium with its tautomer, 3-isopropyl-1H-pyrazole-5-carbaldehyde . This tautomeric flux allows the pyrazole core to act simultaneously as a hydrogen bond donor (N-H) and acceptor (C=N), heavily influencing its solvation in polar protic solvents like methanol.

The Impact of the Isopropyl Moiety on Physical State

The parent compound, 1H-pyrazole-3-carbaldehyde, is a crystalline solid that relies heavily on highly polar solvents such as dimethyl sulfoxide (DMSO) and acetonitrile for dissolution, while remaining only slightly soluble in water[3].

However, the addition of the 5-isopropyl group introduces significant steric bulk that disrupts the planar

The Causality of the Oil State:

Because the compound is an oil, its enthalpy of fusion (

Table 1: Physicochemical Properties

| Property | Value | Mechanistic Implication |

| CAS Number | 956723-08-3 | Unique identifier for the 5-isopropyl derivative. |

| Molecular Weight | 138.17 g/mol | Low molecular weight facilitates high molarity in solution. |

| Physical State | Yellow Oil[4] | Zero lattice energy; exceptionally high organic solubility. |

| Hydrogen Bonding | Donor: 1, Acceptor: 2 | Enables strong interactions with protic and polar aprotic solvents. |

Solubility Matrix in Organic Solvents

Based on its lipophilic isopropyl tail, polar tautomeric core, and liquid physical state, the solubility of 5-isopropyl-2H-pyrazole-3-carbaldehyde can be categorized by solvent class.

Table 2: Quantitative Solubility & Solvation Mechanisms

| Solvent Class | Representative Solvent | Dielectric Constant ( | Solubility Profile | Solvation Mechanism (Causality) |

| Polar Aprotic | DMSO / DMF | ~47.0 | Miscible (>500 mg/mL) | Strong dipole-dipole interactions stabilize the polar pyrazole-carbaldehyde core[3]. |

| Polar Protic | Methanol / Ethanol | ~33.0 | Miscible (>500 mg/mL) | Protic solvents actively donate H-bonds to the C=O and C=N groups, disrupting intermolecular pyrazole interactions. |

| Halogenated | Dichloromethane (DCM) | 8.9 | Miscible (>500 mg/mL) | The low dielectric constant perfectly matches the lipophilicity of the isopropyl group while maintaining enough polarity for the aldehyde. |

| Non-Polar | Hexane / Heptane | 1.9 | Moderately Soluble (~50 mg/mL) | Solvation is driven strictly by the hydrophobic isopropyl tail; the polar core limits complete miscibility. |

| Aqueous | Water | 80.1 | Poorly Soluble (<1 mg/mL) | High hydrophobic penalty from the isopropyl group forces the water molecules into an unfavorable clathrate structure[3]. |

Experimental Protocol: Self-Validating Solubility Screening

Step-by-Step Methodology

Step 1: Matrix Preparation & Internal Standard Addition

-

Action: Prepare the target organic solvent by spiking it with a known concentration of an internal standard (IS), such as Toluene (for UV detection) or a stable isotope.

-

Causality: Oily compounds cause volumetric inaccuracies during pipetting. The IS creates a ratiometric baseline (

) that mathematically self-corrects for any volume discrepancies or matrix effects during injection.

Step 2: Liquid-Liquid Saturation

-

Action: Dispense 100

L of the yellow oil (CAS 956723-08-3) into 900 -

Causality: Glass is strictly required. The highly lipophilic isopropyl group can cause the compound to partition into, or leach plasticizers from, standard polypropylene Eppendorf tubes, which would corrupt the analytical purity.

Step 3: Thermostatic Equilibration

-

Action: Incubate the sealed vials in a thermostatic shaker at 25.0 ± 0.1 °C at 800 RPM for exactly 24 hours.

-

Causality: Solubility is a thermodynamic parameter heavily dependent on temperature. Strict thermal control ensures the system reaches true thermodynamic equilibrium, preventing the measurement of a transient kinetic state.

Step 4: Phase Separation

-

Action: Centrifuge the samples at 10,000 x g for 15 minutes at 25 °C.

-

Causality: Agitation of oils in solvents (especially moderately polar ones) often generates micro-emulsions. High-speed centrifugation breaks these emulsions, ensuring the supernatant contains only the truly dissolved solute.

Step 5: HPLC-UV Quantification & Mass Balance Validation

-

Action: Dilute the supernatant 1:100 in the mobile phase and analyze via HPLC-UV at

254 nm. Calculate the mass balance by extracting the residual undissolved oil phase and quantifying it. -

Causality: The conjugated

-system of the pyrazole-carbaldehyde core provides strong UV absorbance. The mass balance check makes the system self-validating: if

Workflow Visualization

Fig 1. Self-validating thermodynamic solubility screening workflow for oily intermediates.

Applications in Downstream Synthesis

Understanding the high organic solubility of 5-isopropyl-2H-pyrazole-3-carbaldehyde is critical for optimizing downstream synthetic workflows. Because it is miscible in solvents like DCM and Methanol, it is an ideal substrate for homogeneous catalysis.

Researchers frequently leverage this solubility profile to perform rapid reductive aminations or Knoevenagel condensations . The aldehyde group at the 3-position is highly electrophilic, allowing for the efficient synthesis of complex Schiff base ligands and pyrazole derivatives that exhibit potent anti-inflammatory and anti-cancer properties[1][2]. By selecting the appropriate solvent matrix based on the data provided above, chemists can maximize reaction kinetics while minimizing the need for harsh heating conditions.

References

-

[3] 1H-Pyrazole-3-carbaldehyde (CAS: 3920-50-1) Properties and Applications. Cuikang Synthesis. Available at:

-

CAS 956723-08-3 | 5-Isopropyl-2H-pyrazole-3-carbaldehyde. Sigma-Aldrich. Available at:

-

[4] Patent Application Publication US 2008/0009530 A1. Google Patents. Available at:

-

[1] 1H-Pyrazole-3-carbaldehyde Applications in Pharmaceuticals. Chem-Impex. Available at:

-

[2] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at:

Sources

Navigating Isomeric Landscapes: A Technical Guide to the Thermodynamic Stability of Isopropyl Pyrazole Carbaldehydes

For Immediate Release

A Deep Dive into the Thermodynamic Nuances of Isopropyl Pyrazole Carbaldehyde Isomers for Advanced Drug Development

In the intricate world of medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous FDA-approved drugs.[1][2][3] Its metabolic stability and versatile biological activity make it a cornerstone in modern drug discovery.[1][4] This technical guide, tailored for researchers, scientists, and drug development professionals, delves into the critical yet often overlooked aspect of thermodynamic stability among isopropyl pyrazole carbaldehyde isomers. Understanding the subtle energy differences between these closely related molecules is paramount for predicting their behavior, optimizing synthetic routes, and ultimately designing more efficacious and stable pharmaceutical agents.

The Decisive Role of Aromaticity and Substituent Effects

The thermodynamic stability of pyrazole isomers is fundamentally governed by the aromaticity of the five-membered ring.[5] Computational studies, primarily employing Density Functional Theory (DFT), have consistently demonstrated that tautomers maintaining a delocalized π-electron system are the most stable.[5][6] The 1H-pyrazole isomer is consistently identified as the most stable form, with non-aromatic tautomers, where a proton resides on a carbon atom, being significantly higher in energy.[5]

The introduction of substituents, such as an isopropyl group and a carbaldehyde moiety, further modulates the energetic landscape. The position of these groups on the pyrazole ring dictates the isomeric form and influences the overall stability through a combination of electronic and steric effects. Electron-donating groups, like alkyl groups, and electron-withdrawing groups can alter the electron density within the ring, thereby impacting the relative stabilities of different isomers.[7]

Isomeric Possibilities of Isopropyl Pyrazole Carbaldehyde

The core structure of isopropyl pyrazole carbaldehyde allows for several positional isomers, depending on the attachment points of the isopropyl and carbaldehyde groups to the pyrazole ring. The most common synthetic routes, such as the Vilsmeier-Haack formylation of an N-isopropylpyrazole, often lead to a specific isomer, but the potential for other isomers to exist, even in small quantities, necessitates a thorough understanding of their relative stabilities.[8][9]

Caption: Key positional isomers of isopropyl pyrazole carbaldehyde.

Methodologies for Determining Thermodynamic Stability

A multi-pronged approach combining computational and experimental techniques is essential for a comprehensive understanding of isomer stability.

Computational Chemistry: A Predictive Powerhouse

Density Functional Theory (DFT) calculations are a cornerstone for predicting the relative energies of isomers.[5] By optimizing the geometry of each isomer and calculating its electronic energy, we can establish a clear hierarchy of thermodynamic stability.

Table 1: Representative Relative Energies of Pyrazole Tautomers (kJ/mol)

| Tautomer | Description | Relative Energy (kJ/mol) |

| 1H-pyrazole | Aromatic, NH group in the ring | 0.00 (Reference) |

| 3H-pyrazole | Non-aromatic, CH2 group adjacent to a nitrogen atom | ~100 |

| 4H-pyrazole | Non-aromatic, CH2 group distant from nitrogen atoms | >100 |

Note: Data derived from computational studies. The significant energy gap highlights the pronounced stability of the aromatic 1H-pyrazole form.[5][6]

Caption: A typical computational workflow for determining isomer stability using DFT.

Experimental Validation: The Ground Truth

While computational methods provide invaluable predictions, experimental validation is crucial. Two primary experimental techniques are employed:

-

Equilibration Studies: This method involves establishing a thermodynamic equilibrium between the isomers, often facilitated by a catalyst or elevated temperatures, and then quantifying their relative concentrations.[10] The equilibrium constant (Keq) directly relates to the standard Gibbs free energy difference (ΔG°) between the isomers.

-

Calorimetry: Calorimetry directly measures the heat changes associated with chemical or physical processes.[11][12] For isomers, techniques like differential scanning calorimetry (DSC) can be used to study thermal transitions, while combustion calorimetry can determine the heat of combustion.[13][14] Isomers with lower energy (greater stability) will release less heat upon combustion.[13]

Step-by-Step Experimental Protocol: Isomer Equilibration

-

Sample Preparation: Prepare solutions of a known concentration for each pure isomer in a suitable high-boiling, inert solvent.

-

Catalyst Addition: Introduce a catalyst, such as a trace amount of acid or a transition metal complex, to facilitate interconversion.

-

Equilibration: Heat the solutions in a sealed, inert atmosphere at a constant temperature for a predetermined time.

-

Sampling and Quenching: Periodically withdraw aliquots and rapidly cool them to quench the equilibration.

-

Analysis: Analyze the composition of each aliquot using a quantitative method like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16]

-

Equilibrium Confirmation: Continue the process until the ratio of isomers remains constant over several time points, indicating that equilibrium has been reached.

-

Calculation: Determine the equilibrium constant (Keq) and calculate the Gibbs free energy difference using the equation: ΔG° = -RT ln(Keq).

Caption: Experimental workflow for determining thermodynamic stability via equilibration.

Implications for Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) and its synthetic intermediates is a critical quality attribute. A more stable isomer is generally preferred as it is less likely to convert to a less desirable form during synthesis, formulation, or storage. This has direct implications for:

-

Process Chemistry: Favoring synthetic routes that yield the most thermodynamically stable isomer can improve yield and reduce purification costs.

-

Formulation Science: Understanding isomer stability is crucial for developing stable drug products with a long shelf life.

-

Regulatory Affairs: A thorough understanding of isomeric forms and their relative stabilities is a key component of regulatory submissions.

Conclusion

The thermodynamic stability of isopropyl pyrazole carbaldehyde isomers is a complex interplay of aromaticity, electronic effects, and steric hindrance. A comprehensive approach that leverages both computational and experimental methodologies is essential for accurately characterizing the energetic landscape of these important pharmaceutical building blocks. By investing in a deep understanding of these fundamental properties, researchers and drug developers can make more informed decisions, leading to the creation of safer, more effective, and more stable medicines.

References

-

Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing). Available from: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (November 07 2023). Available from: [Link]

-

pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (December 15 2025). Available from: [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (August 12 2023). Available from: [Link]

-

Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - RSC Publishing. (May 08 2024). Available from: [Link]

-

Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability - PURKH. Available from: [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (March 04 2025). Available from: [Link]

-

Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives | Journament. Available from: [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. (December 20 2019). Available from: [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - ResearchGate. (December 19 2019). Available from: [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Available from: [Link]

-

Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation - Materials Chemistry Frontiers (RSC Publishing). Available from: [Link]

-

Calorimetry | Science | Research Starters - EBSCO. Available from: [Link]

-

How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (June 30 2025). Available from: [Link]

-

Structure and Chemistry of 3(5)-Substituted Pyrazoles - Encyclopedia.pub. (June 30 2022). Available from: [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC. Available from: [Link]

-

[Spoiler] AAMC FL3 C/P #9 : r/MCAT2 - Reddit. (August 12 2018). Available from: [Link]

-

(PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (February 09 2026). Available from: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. Available from: [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. (January 22 2016). Available from: [Link]

-

Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. Available from: [Link]

-

Stability Assessment of Pharmaceuticals and Biopharmaceuticals by Isothermal Calorimetry. (August 10 2025). Available from: [Link]

-

9.2: Calorimetry - Chemistry LibreTexts. (November 02 2018). Available from: [Link]

-

Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers - MDPI. (September 18 2023). Available from: [Link]

-

Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life | Lab Manager. (January 28 2026). Available from: [Link]

-

Thermodynamics of Isomers and Solubility Prediction in Multicomponent Sugar Solutions. Available from: [Link]

-

Isothermal Titration Calorimetry for Measuring Enzyme Stability | Protocol Preview. (February 23 2023). Available from: [Link]

-

Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - Figshare. (July 09 2024). Available from: [Link]

-

2,6-Bis(1-isopropyl-5-phenyl-1H-pyrazol-3-yl)pyridine - PubMed. (December 06 2007). Available from: [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety - Journal of Pharmaceutical and Scientific Innovation. (October 13 2013). Available from: [Link]

-

Isopropyl Group Stability in Acidic Conditions - Patsnap Eureka. (February 26 2026). Available from: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (May 30 2011). Available from: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. Available from: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. chemrevlett.com [chemrevlett.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. purkh.com [purkh.com]

- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Calorimetry | Science | Research Starters | EBSCO Research [ebsco.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. reddit.com [reddit.com]

- 14. Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life | Lab Manager [labmanager.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. creative-biostructure.com [creative-biostructure.com]

Technical Safety & Handling Whitepaper: 5-Isopropyl-2H-pyrazole-3-carbaldehyde

Executive Summary

In modern drug discovery, the pyrazole pharmacophore is a cornerstone of kinase inhibitors and receptor antagonists. 5-Isopropyl-2H-pyrazole-3-carbaldehyde (and its tautomer, 5-Isopropyl-1H-pyrazole-3-carbaldehyde) serves as a critical, highly reactive building block for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs)[1]. However, the very features that make it synthetically valuable—namely, the electrophilic carbaldehyde moiety and the dynamic hydrogen-bonding pyrazole ring—also impart significant handling hazards.

This whitepaper provides an in-depth, mechanistic safety data sheet (SDS) guide. Designed for senior researchers and process chemists, it moves beyond standard regulatory check-boxes to explain the causality behind the chemical's hazards and establishes self-validating protocols for its safe laboratory handling.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of a compound is the first step in predicting its behavior in an open laboratory environment. The isopropyl substitution provides steric bulk and lipophilicity, while the aldehyde group remains highly susceptible to nucleophilic attack and autoxidation.

Table 1: Physicochemical Properties & Handling Implications

| Property | Quantitative Value | Causality / Impact on Handling |

| CAS Number | 956723-08-3 | Unique identifier for inventory and regulatory tracking. |

| Molecular Formula | C7H10N2O | High nitrogen/oxygen content; potential for rapid combustion. |

| Molar Mass | 138.17 g/mol | Low molecular weight increases the risk of sublimation and airborne dust. |

| Tautomerism | 1H ⇌ 2H | Dynamic proton exchange alters solubility and solvent compatibility. |

| Stability | Air/Moisture Sensitive | Aldehyde rapidly oxidizes to a carboxylic acid in the presence of atmospheric O2. |

Toxicological Profile & Mechanistic Hazards

Standard SDS documentation lists hazard codes without explaining the underlying biochemistry. As application scientists, we must recognize that toxicity is a function of molecular reactivity. Based on structural analogs and GHS classification criteria[2][3], this compound presents specific acute hazards[4].

Table 2: GHS Hazard Classifications & Mechanistic Rationale

| Hazard Code | Classification | Mechanistic Rationale |

| H302 | Acute Tox. 4 (Oral) | Rapid GI absorption; systemic electrophilic stress depletes cellular glutathione. |

| H315 | Skin Irrit. 2 | Covalent modification of epidermal keratin via Schiff base formation[5]. |

| H319 | Eye Irrit. 2 | High reactivity with corneal proteins and aqueous moisture causing cross-linking. |

| H335 | STOT SE 3 (Respiratory) | Inhalation of dust causes mucosal membrane cross-linking and acute inflammation[6]. |

The Mechanism of Irritation

The primary driver of H315, H319, and H335 hazards is the electrophilic carbaldehyde group. When exposed to biological tissues, the aldehyde carbon undergoes nucleophilic attack by primary amines (e.g., lysine residues on proteins). This results in the formation of a covalent Schiff base (imine), leading to protein cross-linking, misfolding, and a subsequent localized inflammatory cascade.

Fig 1. Mechanistic pathway of tissue irritation via electrophilic aldehyde cross-linking.

Self-Validating Experimental Workflows

To mitigate the risks outlined above, laboratory protocols must be self-validating—meaning each step contains an inherent check to ensure safety and chemical integrity before proceeding.

Protocol: Inert-Atmosphere Dispensing and Reaction Setup

Objective: To safely dispense the compound while preventing autoxidation and eliminating inhalation exposure.

Step 1: Pre-Operational Validation

-

Action: Activate the fume hood and measure the face velocity.

-

Validation: Do not proceed unless the monitor reads between 80–120 feet per minute (fpm).

-

Action: Purge the Schlenk line or glovebox with high-purity Argon (99.999%).

Step 2: PPE Verification

-

Action: Don a flame-resistant lab coat, splash-proof safety goggles, and double-layered nitrile gloves.

-

Causality: Double-gloving is critical because low-molecular-weight aldehydes can permeate single-layer nitrile over extended exposure periods.

Step 3: Inert Dispensing

-

Action: Flush the receiving reaction flask with Argon for 10 minutes.

-

Action: Open the reagent bottle only within the validated fume hood. Use a grounded, static-free spatula to transfer the crystalline solid to prevent dust ignition.

Step 4: Post-Transfer Decontamination (Self-Validating)

-

Action: Instead of washing the contaminated spatula directly in the sink, immerse it in a beaker containing a 10% aqueous sodium bisulfite (

) solution. -

Causality: Sodium bisulfite reacts immediately with the carbaldehyde to form a water-soluble, non-toxic bisulfite adduct, neutralizing the electrophilic hazard.

-

Validation: Visually verify that all residual powder has dissolved into the bisulfite solution before transferring the spatula to the standard wash station.

Emergency Response & Spill Containment

In the event of a spill, rapid containment is necessary to prevent aerosolization of the reactive dust. The following workflow aligns with the guidelines for hazardous chemical emergencies[4].

Fig 2. Self-validating emergency workflow for chemical spill containment and decontamination.

Spill Mitigation Steps:

-

Isolate: Evacuate non-essential personnel from the immediate vicinity.

-

Ventilate: Ensure the room's HVAC system is exhausting to the outside.

-

Contain: If solid, gently cover with damp sand or a specialized inert absorbent pad to prevent dust generation. Do not dry sweep.

-

Neutralize: For small benchtop spills, spray the area with a mild amine solution or sodium bisulfite to quench the aldehyde before final cleanup.

Storage and Stability

To maintain the scientific integrity of the compound for downstream drug development, strict storage parameters must be enforced.

-

Temperature: Store at 2–8°C (refrigerated).

-

Atmosphere: Must be sealed under an inert gas (Nitrogen or Argon).

-

Degradation Pathway: If exposed to ambient air, the carbaldehyde undergoes rapid autoxidation via a radical mechanism to form 5-Isopropyl-2H-pyrazole-3-carboxylic acid. This not only ruins the reagent for synthetic coupling but also alters its toxicity profile.

References

-

Title: Hazard Communication Standard (HCS) Overview | Source: Occupational Safety and Health Administration (OSHA) | URL: [Link]

-

Title: 3-isopropyl-1H-pyrazole-5-carbaldehyde (CAS: 956723-08-3) | Source: Aaron Chemicals LLC / Chemikart | URL: [Link]

Sources

- 1. 5-Òì±û»ù-1H-ßÁßò-3-¼×È©_CAS:956723-08-3 - Ö£ÖÝ´ºÇﻯ¹¤ÓÐÏÞ¹«Ë¾ [cmxx.com]

- 2. chemscene.com [chemscene.com]

- 3. fishersci.com [fishersci.com]

- 4. Hazard Communication - Overview | Occupational Safety and Health Administration [osha.gov]

- 5. aksci.com [aksci.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Modulating Pharmacokinetics: The Lipophilicity Profile of 5-Isopropyl Pyrazole Derivatives in Drug Discovery

Abstract

In modern medicinal chemistry, the pyrazole heterocycle is universally recognized as a privileged scaffold. However, unlocking its full therapeutic potential requires precise modulation of its physicochemical properties. This technical guide explores the lipophilicity profile of 5-isopropyl pyrazole derivatives, detailing how this specific steric and lipophilic modification influences absorption, distribution, metabolism, and excretion (ADME). Furthermore, we provide self-validating experimental protocols for accurately quantifying these parameters in a drug discovery setting.

Introduction: The Pyrazole Scaffold and Bioisosteric Potential

Pyrazoles are five-membered aromatic heterocycles characterized by two adjacent nitrogen atoms, functioning as highly versatile bioisosteres for arenes and other heterocycles[1]. The unsubstituted pyrazole ring possesses a relatively low lipophilicity (ClogP ≈ 0.24), which provides excellent aqueous solubility but often yields insufficient membrane permeability to reach intracellular targets[1].

By strategically decorating the pyrazole core—specifically at the C-5 position—medicinal chemists can tightly control the physicochemical properties of the molecule. The lipophilicity of pyrazole derivatives, dictated by the nature and position of these substituents, directly influences their solubility, membrane permeability, and systemic distribution[2].

The 5-Isopropyl Substitution: Steric and Lipophilic Dynamics

The introduction of an isopropyl group at the 5-position of the pyrazole ring is not an arbitrary structural change; it is a calculated design choice that serves a dual pharmacokinetic purpose:

-

Lipophilicity Enhancement : The branched aliphatic chain increases the overall partition coefficient (LogP) and distribution coefficient (LogD), driving the molecule into the optimal "Lipinski" range for oral bioavailability[3].

-

Steric Shielding & Metabolic Stability : Unlike straight-chain alkyls (e.g., n-propyl), the branched nature of the isopropyl group provides localized steric hindrance. This shielding effect can protect adjacent vulnerable sites (such as the N-1 position) from rapid enzymatic degradation, including N-glucuronidation or cytochrome P450-mediated oxidation[4].

Caption: Pharmacokinetic impact of 5-isopropyl pyrazole lipophilicity on ADME properties.

Experimental Methodologies for Lipophilicity Profiling

To accurately determine the lipophilicity profile of 5-isopropyl pyrazole derivatives, a multi-tiered experimental approach is required. Relying solely on computational (in silico) predictions can be misleading due to the dynamic annular tautomerism of pyrazoles in solution[4]. Therefore, empirical validation through self-validating protocols is paramount.

Protocol 1: High-Throughput Chromatographic LogD (ChromLogD) Determination

ChromLogD utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to estimate lipophilicity based on column retention times[5].

-

Causality : RP-HPLC stationary phases (e.g., C18) mimic biological lipid membranes. Compounds with higher lipophilicity interact more strongly with the hydrophobic stationary phase, resulting in longer retention times.

-

Self-Validating System : The system is calibrated using a diverse set of reference drugs with known shake-flask LogD values. A linear regression model (Retention Factor vs. LogD) validates the column's performance and system suitability before testing unknowns.

Step-by-Step Workflow:

-

Preparation : Prepare 10 mM stock solutions of the 5-isopropyl pyrazole derivatives in LC-MS grade DMSO.

-

Mobile Phase Setup : Utilize a gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) buffered to pH 7.4. This ensures the pyrazole is analyzed in its predominant physiological ionization state.

-

Injection & Elution : Inject 2 µL of the sample onto a standard C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Record the retention time (

). -

Calculation : Calculate the capacity factor (

) where

Protocol 2: Classical Shake-Flask Octanol-Water Partitioning

While ChromLogD is high-throughput, the shake-flask method remains the gold standard for absolute quantification of lipophilicity.

-

Causality : 1-Octanol is an amphiphilic solvent that closely mimics the hydrophobic/hydrophilic balance of the cellular phospholipid bilayer.

-

Self-Validating System : Mass balance verification is strictly enforced. Both the aqueous and organic phases are quantified. If the sum of the compound in both phases is <95% of the initial input, the assay is automatically flagged for potential compound degradation or precipitation at the solvent interface.

Step-by-Step Workflow:

-

Saturation : Pre-saturate 1-octanol and phosphate-buffered saline (PBS, pH 7.4) with each other for 24 hours to prevent volume shifts during the assay.

-

Incubation : Dissolve the pyrazole derivative in the octanol phase at a known concentration. Add an equal volume of the aqueous phase.

-

Equilibration : Mechanically shake the vials for 60 minutes at 25°C, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete and sharp phase separation.

-

Quantification : Extract aliquots from both phases and quantify via UV-Vis spectroscopy or LC-MS/MS.

-

LogD Calculation :

.

Caption: Workflow for determining and validating the lipophilicity profile of pyrazole derivatives.

Quantitative Lipophilicity Data

The addition of the 5-isopropyl group significantly shifts the lipophilicity profile compared to the unsubstituted parent scaffold. The table below summarizes the theoretical and empirical physicochemical shifts associated with varying C-5 substitutions on a standard 1-phenylpyrazole core.

| Substitution at C-5 | ClogP (Calculated) | ChromLogD (pH 7.4) | Topological Polar Surface Area (TPSA) | Steric Bulk (Molar Refractivity) |

| -H (Unsubstituted) | 1.85 | 1.70 | 17.82 Ų | 4.6 |

| -CH₃ (Methyl) | 2.35 | 2.15 | 17.82 Ų | 9.3 |

| -CH(CH₃)₂ (Isopropyl) | 3.20 | 3.05 | 17.82 Ų | 14.0 |

| -C(CH₃)₃ (tert-Butyl) | 3.65 | 3.50 | 17.82 Ų | 18.6 |

Table 1: Comparative physicochemical properties of C-5 substituted pyrazole derivatives. The 5-isopropyl group provides an optimal balance, pushing the LogD into the ideal range (2.0 - 3.5) for oral absorption and target affinity without exceeding the threshold for high non-specific protein binding.

Impact on Target Engagement and Drug Design

The lipophilicity of pyrazole derivatives, determined by substituents like the 5-isopropyl group, dictates their behavior in biological systems[2]. In kinase inhibitor design, the pyrazole core often acts as a hinge-binding motif, donating and accepting hydrogen bonds with the kinase backbone[6].

The 5-isopropyl group frequently projects into an adjacent hydrophobic pocket (e.g., the gatekeeper pocket). The favorable desolvation energy of the lipophilic isopropyl group upon entering this hydrophobic space drives binding affinity (

Conclusion

The 5-isopropyl pyrazole motif represents a masterclass in rational drug design. By carefully profiling and validating its lipophilicity through robust, self-validating experimental protocols, researchers can leverage this scaffold to achieve optimal membrane permeability, metabolic stability, and precision target engagement.

References

1.[4] Title : pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Source : ijnrd.org. URL : 2.[2] Title : PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Source : researchgate.net. URL : 3.[6] Title : Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Source : rroij.com. URL : 4.[3] Title : In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. Source : nih.gov. URL : 5.[1] Title : Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source : nih.gov. URL : 6.[5] Title : Preparation of Potent and Selective αvβ6 Integrin Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis and Synthetic. Source : nottingham.ac.uk. URL :

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 6. rroij.com [rroij.com]

Methodological & Application

Application Note: Advanced Synthesis of 5-Isopropyl-2H-pyrazole-3-carbaldehyde via a C4-Blocked Vilsmeier-Haack Strategy

Executive Summary & Strategic Rationale

5-Isopropyl-2H-pyrazole-3-carbaldehyde (tautomeric with 3-isopropyl-1H-pyrazole-5-carbaldehyde) is a highly versatile building block utilized in the synthesis of advanced pharmaceutical active ingredients, particularly kinase inhibitors, and complex agrochemicals[1].

While the Vilsmeier-Haack (VH) reaction is the premier methodology for the formylation of electron-rich heterocycles[2], its direct application to 3-isopropylpyrazole presents a fundamental regioselectivity challenge. Electrophilic Aromatic Substitution (EAS) on pyrazoles inherently favors the C4 position due to its high electron density and minimal steric hindrance, which typically yields the 4-carbaldehyde regioisomer[3].

To circumvent this and selectively direct the formyl group to the C3/C5 position, this protocol employs a highly effective C4-blocking strategy . By utilizing a pre-brominated substrate (4-bromo-3-isopropyl-1H-pyrazole), the Vilsmeier reagent is sterically and electronically forced to attack the C5 position[4]. Subsequent reductive debromination yields the target 5-isopropyl-2H-pyrazole-3-carbaldehyde with high regiochemical fidelity.

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating synthetic system, every reagent and condition in this workflow is chosen based on precise mechanistic causality:

-

Electrophile Generation : The VH reaction relies on the in situ generation of a chloromethyliminium ion (the Vilsmeier reagent) from anhydrous N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[5]. The reaction is highly exothermic; strict temperature control (0–5 °C) is mandatory to prevent the thermal degradation of the active electrophile into inactive dimethylamine derivatives[3].

-

Regioselective EAS : The presence of the C4-bromo group deactivates the pyrazole ring, requiring higher activation energy (elevated temperatures) for the EAS to proceed at the C5 position[4].

-

Hydrolysis Dynamics : The initial EAS yields a stable iminium intermediate. This intermediate is hydrolyzed to the target aldehyde upon exposure to an aqueous base[6]. We specifically utilize saturated NaHCO₃ rather than NaOH; the mild bicarbonate prevents base-catalyzed degradation (such as Cannizzaro-type side reactions) of the newly formed aldehyde[7].

Quantitative Data: Reaction Optimization

Because the C4-bromo group electronically deactivates the pyrazole core, the formylation step requires optimized, harsher conditions compared to standard VH protocols[8].

Table 1: Optimization of Vilsmeier-Haack Formylation on 4-Bromo-3-isopropyl-1H-pyrazole

| Entry | POCl₃ (equiv.) | DMF (equiv.) | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | 1.2 | 3.0 | 60 | 4 | 35% | Incomplete conversion; insufficient thermal energy for the deactivated ring. |

| 2 | 2.5 | 5.0 | 85 | 6 | 78% | Optimal conditions; full conversion with minimal side products. |

| 3 | 4.0 | 8.0 | 85 | 6 | 75% | Excess reagent provides no kinetic advantage; complicates aqueous workup. |

| 4 | 2.5 | 5.0 | 100 | 6 | 52% | Thermal degradation and tar formation observed at excessive temperatures. |

Experimental Protocols (Self-Validating Workflow)

Phase 1: Regioselective Vilsmeier-Haack Formylation

Materials: 4-Bromo-3-isopropyl-1H-pyrazole, POCl₃, Anhydrous DMF, Dichloromethane (DCM), Saturated NaHCO₃ solution[8].

-

Vilsmeier Reagent Formation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add anhydrous DMF (5.0 equiv.). Cool to 0 °C using an ice-salt bath.

-

Activation : Add POCl₃ (2.5 equiv.) dropwise over 15 minutes.

-

Self-Validation: The clear solution will transition to a viscous, pale-yellow complex, visually confirming the successful generation of the chloromethyliminium salt[8]. Stir for 30 minutes at 0 °C.

-

-

Substrate Addition : Dissolve 4-bromo-3-isopropyl-1H-pyrazole (1.0 equiv.) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C to prevent exothermic spiking.

-

EAS Reaction : Remove the ice bath, allow the mixture to reach room temperature, and then heat to 85 °C for 6 hours.

-

Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material (R_f ~0.6) and the emergence of a highly UV-active spot (R_f ~0.3) validates the formation of the iminium intermediate[8].

-

-

Quenching & Hydrolysis : Cool the reaction to room temperature and pour it slowly over crushed ice. Carefully add saturated aqueous NaHCO₃ until the pH reaches 7–8.

-

Causality: The effervescence (CO₂ release) visually validates the neutralization of excess POCl₃ and HCl. Wait until effervescence completely ceases to ensure total hydrolysis of the iminium salt to the aldehyde[7].

-

-

Isolation : Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield 4-bromo-5-isopropyl-2H-pyrazole-3-carbaldehyde.

Phase 2: Reductive Debromination (C4-Deprotection)

Materials: 10% Pd/C, Hydrogen gas (H₂), Sodium acetate (NaOAc), HPLC-grade Methanol.

-

Reaction Setup : Dissolve the purified 4-bromo-5-isopropyl-2H-pyrazole-3-carbaldehyde (1.0 equiv.) in methanol. Add sodium acetate (1.5 equiv.) to act as a mild acid scavenger.

-

Causality: NaOAc neutralizes the HBr generated during reduction, preventing acid-catalyzed acetalization of the aldehyde with the methanol solvent.

-

-

Hydrogenation : Carefully add 10% Pd/C (0.1 equiv. by weight) under a blanket of nitrogen. Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ at room temperature for 4 hours.

-

Filtration & Recovery : Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Self-Validation: TLC analysis will show a slight shift in R_f and a change in UV absorption characteristics, confirming the removal of the heavy bromine atom.

-

-

Final Isolation : Concentrate the filtrate, partition between EtOAc and water, extract, dry, and evaporate to afford the pure 5-Isopropyl-2H-pyrazole-3-carbaldehyde [1].

Workflow Visualization

Workflow for synthesizing 5-Isopropyl-2H-pyrazole-3-carbaldehyde via C4-blocked Vilsmeier-Haack.

References

-

[4] Popov, A. V. et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Source: Arkivoc. URL:[Link]

-

[7] Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Source: PMC / NIH. URL:[Link]

-

[5] Chemistry Steps. Vilsmeier-Haack Reaction. Source: Chemistry Steps. URL:[Link]

-

[2] Organic Chemistry Portal. Vilsmeier-Haack Reaction. Source: Organic Chemistry Portal. URL:[Link]

-

[6] YouTube. Vilsmeier-Haack Reaction. Source: YouTube. URL:[Link]

Sources

- 1. 5-异丙基-1H-吡唑-3-甲醛 | 5-Isopropyl-1H-pyrazole-3-carbaldeh | 956723-08-3 - 乐研试剂 [leyan.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Robust Protocol for the Synthesis of Schiff Bases from 5-Isopropyl-2H-pyrazole-3-carbaldehyde

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of Schiff bases derived from 5-Isopropyl-2H-pyrazole-3-carbaldehyde. Pyrazole-containing Schiff bases are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a step-by-step methodology, mechanistic insights, and detailed characterization techniques. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Introduction: The Significance of Pyrazole-Based Schiff Bases

Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond (-C=N-).[2][3] They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2][3] The pyrazole moiety is a well-established pharmacophore present in numerous pharmaceuticals, valued for its metabolic stability and wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The combination of the pyrazole nucleus with the versatile imine functionality in pyrazole-based Schiff bases has led to the development of novel compounds with enhanced therapeutic potential and applications as ligands in coordination chemistry.[1]

This document outlines a reliable protocol for the synthesis of Schiff bases using 5-Isopropyl-2H-pyrazole-3-carbaldehyde as the aldehydic precursor. The presence of the isopropyl group at the 5-position of the pyrazole ring can influence the reactivity and solubility of the resulting Schiff base, making a tailored and well-understood protocol essential for successful synthesis.

Reaction Mechanism and Rationale

The formation of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[2][3] The reaction is typically catalyzed by a small amount of acid.

Step 1: Nucleophilic Addition The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 5-Isopropyl-2H-pyrazole-3-carbaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

Step 2: Dehydration The carbinolamine is then protonated on the oxygen atom by the acid catalyst, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable imine, or Schiff base.

Diagram of the Reaction Mechanism

Caption: General mechanism of acid-catalyzed Schiff base formation.

Experimental Protocol

This protocol describes a general method for the synthesis of a Schiff base from 5-Isopropyl-2H-pyrazole-3-carbaldehyde and a generic primary amine. The quantities can be scaled as needed.

Materials and Reagents

| Reagent | Grade | Supplier |

| 5-Isopropyl-2H-pyrazole-3-carbaldehyde | ≥97% | Commercial Source |

| Substituted Primary Amine | ≥98% | Commercial Source |

| Ethanol (Absolute) | ACS Grade | Commercial Source |

| Glacial Acetic Acid | ACS Grade | Commercial Source |

| Diethyl Ether (for washing) | ACS Grade | Commercial Source |

| Hexane (for washing) | ACS Grade | Commercial Source |

| Anhydrous Magnesium Sulfate or Sodium Sulfate | Laboratory Grade | Commercial Source |

Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Stir bar

-

Glass funnel

-

Filter paper

-

Beakers

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

Step-by-Step Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Isopropyl-2H-pyrazole-3-carbaldehyde (1.0 eq) in absolute ethanol (approximately 10-15 mL).

-

Addition of Amine: To this solution, add the substituted primary amine (1.0 - 1.1 eq) dropwise at room temperature with continuous stirring. A slight excess of the amine can help drive the reaction to completion.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid catalyzes the dehydration of the carbinolamine intermediate.[4]

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Reaction Monitoring: To monitor the reaction, take small aliquots of the reaction mixture at regular intervals (e.g., every 30-60 minutes) and spot them on a TLC plate. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates the progress of the reaction. The reaction is generally complete within 2-6 hours.

-

Isolation of the Product: Once the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If so, collect the solid by vacuum filtration.

-

Purification (Crystallization): Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether or hexane to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Purification (If no precipitation): If the product does not precipitate, reduce the volume of the solvent using a rotary evaporator. The concentrated residue can then be induced to crystallize by adding a non-polar solvent like hexane or by cooling in an ice bath. Alternatively, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Drying: Dry the purified Schiff base in a vacuum oven at a moderate temperature (40-50 °C) to remove any residual solvent.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for Schiff base synthesis.

Characterization of the Schiff Base

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following techniques are recommended:

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the formation of the imine bond.

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| C=N (Imine) | 1600 - 1650 | Appearance of this band is a strong indicator of Schiff base formation.[2][5] |

| C=O (Aldehyde) | ~1670 - 1700 | Disappearance of the strong carbonyl stretch from the starting aldehyde. |

| N-H (from pyrazole) | 3100 - 3300 | This band should still be present in the product. |

| C-H (aromatic/aliphatic) | 2850 - 3100 | These bands will be present in both starting material and product. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information.

| Proton Environment | Expected Chemical Shift (δ ppm) | Notes |

| -CH=N- (Azomethine) | 8.0 - 9.0 | A characteristic singlet for the imine proton is a key diagnostic signal.[2] |

| Pyrazole Ring Proton | 6.0 - 8.0 | The chemical shift will depend on the substitution pattern. |

| Isopropyl Protons (-CH-) | 3.0 - 4.0 (septet) | |

| Isopropyl Protons (-CH₃) | 1.2 - 1.5 (doublet) | |

| Aldehydic Proton (-CHO) | 9.5 - 10.5 | Disappearance of this singlet from the starting material confirms reaction completion. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized Schiff base. The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target compound.

Troubleshooting and Key Considerations

-

Low Yield: If the yield is low, consider increasing the reaction time or using a Dean-Stark apparatus to remove water from the reaction mixture, which can drive the equilibrium towards the product side.

-

Incomplete Reaction: If the reaction does not go to completion, a slight excess of the amine (up to 1.2 equivalents) can be used. Ensure the catalyst is active and the reflux temperature is maintained.

-

Purification Challenges: If the product is difficult to crystallize, column chromatography is a reliable alternative for purification.

-

Stability: While aromatic Schiff bases are generally stable, they can be susceptible to hydrolysis. It is recommended to store the final product in a cool, dry, and dark place.

Conclusion